molecular formula C12H18N2OS B12226732 [2-(4-Methyl-1,3-thiazol-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol

[2-(4-Methyl-1,3-thiazol-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol

Cat. No.: B12226732
M. Wt: 238.35 g/mol
InChI Key: UBQZSSGJFOPCAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

[2-(4-Methyl-1,3-thiazol-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(4-Methyl-1,3-thiazol-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol involves its interaction with various molecular targets and pathways. Thiazole derivatives can activate or inhibit biochemical pathways and enzymes or stimulate/block receptors in biological systems . The specific mechanism depends on the structure of the compound and the biological target it interacts with.

Comparison with Similar Compounds

Similar compounds to [2-(4-Methyl-1,3-thiazol-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol include:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

Properties

Molecular Formula

C12H18N2OS

Molecular Weight

238.35 g/mol

IUPAC Name

[2-(4-methyl-1,3-thiazol-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol

InChI

InChI=1S/C12H18N2OS/c1-9-6-16-11(13-9)14-5-10-3-2-4-12(10,7-14)8-15/h6,10,15H,2-5,7-8H2,1H3

InChI Key

UBQZSSGJFOPCAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)N2CC3CCCC3(C2)CO

Origin of Product

United States

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